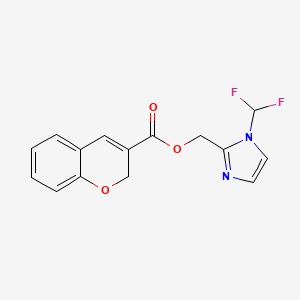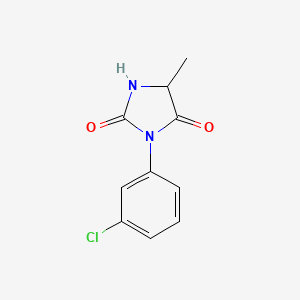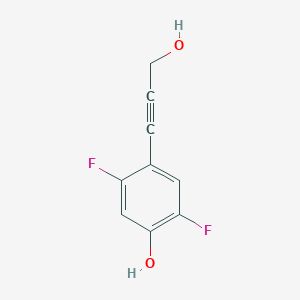
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is an organic compound with the molecular formula C9H6F2O2 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a propynyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-Difluoro-4-(3-oxoprop-1-yn-1-yl)phenol.
Reduction: Formation of 2,5-Difluoro-4-(3-hydroxypropyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
類似化合物との比較
Similar Compounds
- 3,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol
- 4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile
Uniqueness
2,5-Difluoro-4-(3-hydroxyprop-1-yn-1-yl)phenol is unique due to the specific positioning of the fluorine atoms and the combination of functional groups
特性
分子式 |
C9H6F2O2 |
|---|---|
分子量 |
184.14 g/mol |
IUPAC名 |
2,5-difluoro-4-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H6F2O2/c10-7-5-9(13)8(11)4-6(7)2-1-3-12/h4-5,12-13H,3H2 |
InChIキー |
LXSJJQBPNFMDCN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)O)F)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
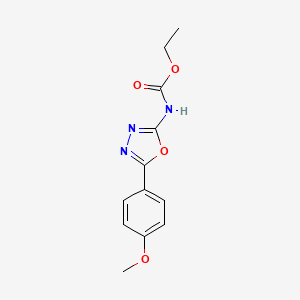


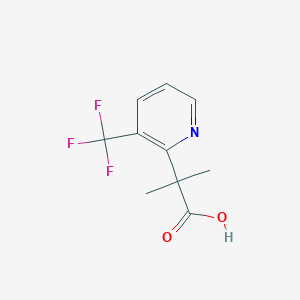
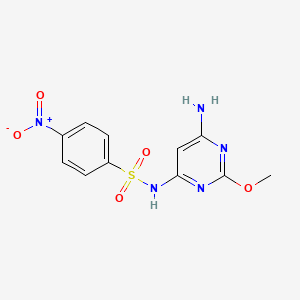

![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
